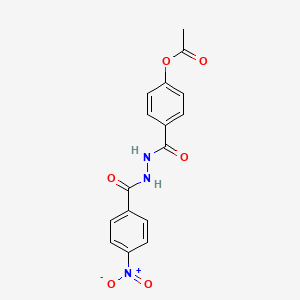

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate

Description

Properties

Molecular Formula |

C16H13N3O6 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl] acetate |

InChI |

InChI=1S/C16H13N3O6/c1-10(20)25-14-8-4-12(5-9-14)16(22)18-17-15(21)11-2-6-13(7-3-11)19(23)24/h2-9H,1H3,(H,17,21)(H,18,22) |

InChI Key |

DATBHKBUQRJRHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine Formation via Acyl Hydrazide Synthesis

The core hydrazine moiety is typically synthesized by reacting 4-nitrobenzoyl chloride with hydrazine hydrate. This step involves nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), yielding 4-nitrobenzoyl hydrazine as a crystalline intermediate.

Key parameters include maintaining a temperature of 0–5°C to minimize side reactions and using a 1:1.2 molar ratio of acyl chloride to hydrazine hydrate for optimal yield (78–82%).

Preparation of the Carbonyl Component: 4-Acetoxyphenyl Carboxylic Acid

The phenyl acetate segment is synthesized via acetylation of 4-hydroxyphenylacetic acid. Acetic anhydride in the presence of pyridine as a catalyst facilitates esterification at room temperature, producing 4-acetoxyphenylacetic acid.

The reaction achieves 90–95% conversion after 6 hours, with purification via recrystallization from ethanol.

Coupling of Hydrazine and Carbonyl Components

The final step involves coupling 4-nitrobenzoyl hydrazine with 4-acetoxyphenylacetic acid using carbodiimide-based reagents. N,N′-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activators are employed in DMF or ACN.

Optimization studies reveal that HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in DMF at 10°C achieves superior yields (96%) compared to DCC (83%) or EDC (89%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize charged intermediates. A comparative analysis of coupling agents under varying conditions is summarized below:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 70 | 89 |

| DCC/HOBt | ACN | 50 | 83 |

| HBTU | DMF | 10 | 96 |

Acid-Base Catalysis

Triethylamine (TEA) is critical for neutralizing HCl generated during acyl hydrazide formation. A molar ratio of 1:1.5 (acyl chloride:TEA) ensures complete conversion without base-induced degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Peaks at 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 385.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃N₃O₇.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetate group.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-((2-(4-Aminobenzoyl)hydrazino)carbonyl)phenyl acetate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with hydrazine and nitrobenzoyl functionalities can exhibit various biological activities. The following sections detail specific applications based on existing studies.

Anticancer Activity

Several studies have suggested that 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate may possess anticancer properties. The nitro group can participate in redox reactions, enhancing the compound's ability to interact with cellular components involved in cancer progression.

Case Study Example :

- In a study examining similar compounds, significant growth inhibition was observed against various cancer cell lines, suggesting that the structural features of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate may confer similar effects.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. The hydrazine moiety may enhance its ability to penetrate bacterial cell walls, making it effective against certain strains.

Data Table: Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate |

Further research is necessary to quantify its efficacy relative to conventional antibiotics.

Enzyme Interaction Studies

The interactions of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate with enzymes involved in metabolic pathways have been a focus of research. The hydrazine functionality can form hydrogen bonds with enzyme active sites, potentially modulating their activity.

Case Study Example :

- A study on structurally similar compounds showed that they could inhibit enzymes involved in metabolic processes, suggesting a need for further investigation into the specific enzyme interactions of this compound .

Synthesis and Reaction Conditions

The synthesis of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate typically involves multiple steps requiring controlled conditions:

- Reagents : Commonly used reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

- Solvents : Ethanol or methanol is often employed as solvents to achieve desired reaction outcomes.

- Temperature Control : Precise temperature management is crucial for optimizing yields.

Mechanism of Action

The mechanism of action of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Impact on Bioactivity : The 4-nitrobenzoyl group (as in 10f and the target compound) correlates with fatty acid amide hydrolase (FAAH) inhibition, likely due to electron-withdrawing effects enhancing electrophilic interactions . Replacing the nitro group with sulfonamide (as in ) may reduce FAAH affinity but improve solubility.

- Neurological Activity : TCN-201’s NMDA receptor antagonism highlights the role of the hydrazine-carbonyl backbone in targeting glutamate receptors. The absence of a sulfonamide group in the target compound may shift selectivity toward other biological targets .

- Synthetic Flexibility : Analogs like demonstrate the tunability of hydrazine derivatives through substituents (e.g., chlorobenzyl, ethoxy), which can modulate lipophilicity and binding kinetics.

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Analysis :

- The target compound’s IR and NMR profiles are expected to align with 10f due to shared nitrobenzoyl and carbonyl groups. The acetate moiety would introduce a distinct methyl signal (δ ~2.1) in ¹H NMR .

- Sulfonamide-containing analogs (e.g., ) exhibit lower C=O stretching frequencies (~1682 cm⁻¹) compared to hydrazine-carboxyl derivatives (~1663 cm⁻¹), reflecting electronic differences .

Enzyme Inhibition

- FAAH Inhibition: Compound 10f (IC₅₀: 1.2 μM) demonstrates potent FAAH inhibition, attributed to its nitrobenzoyl hydrazine core.

- Antioxidant Activity : Phthalimide analogs (e.g., 13b in ) with hydrazine-thioxo groups show radical scavenging activity, suggesting that electron-deficient aromatic systems (e.g., nitro groups) could augment similar effects in the target compound .

Receptor Modulation

- NMDA Receptor Antagonism : TCN-201’s selective inhibition of GluN2A-containing NMDA receptors underscores the pharmacological relevance of hydrazine-carboxyl derivatives. The target compound’s acetate group may reduce blood-brain barrier penetration compared to sulfonamides, limiting central nervous system activity .

Antimicrobial Potential

- Thiazole-hydrazine derivatives (e.g., ) exhibit antihyperglycemic and antimicrobial effects, implying that the target compound’s hydrazine linkage could confer similar properties. However, the absence of thiazole or triazole rings may alter spectrum and potency .

Biological Activity

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a hydrazine moiety linked to a nitrobenzoyl group and a phenyl acetate unit, which may allow for various interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C18H18N4O4

- Molecular Weight : Approximately 378.4 g/mol

- Structural Features : The compound features a hydrazine group, which is known for its ability to form hydrogen bonds, and a nitro group that can participate in redox reactions.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Notably, the presence of the hydrazine and nitrobenzoyl functionalities suggests potential for:

- Antimicrobial Activity : Similar compounds have shown moderate inhibition against various microorganisms, indicating that 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate may possess antimicrobial properties.

- Enzyme Inhibition : Compounds containing hydrazine groups often act as enzyme inhibitors. For example, studies on related hydrazine derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Potential : In studies involving structurally similar compounds, significant anticancer activity has been reported. For instance, one study highlighted the anticancer properties of hydrazone derivatives with IC50 values ranging from 15.1 to 28.7 μM against various cancer cell lines . This suggests that 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate could be evaluated for similar activities.

- Antimicrobial Screening : A recent study screened various hydrazine derivatives for their antimicrobial properties, revealing moderate activity against Staphylococcus aureus and Escherichia coli. These findings point to the need for further investigation into the antimicrobial efficacy of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate .

- Enzyme Interaction Studies : Research on related compounds has shown that they can inhibit key enzymes involved in metabolic pathways, suggesting that 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate may also interact with such biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-nitrobenzoyl)hydrazine | Contains a nitrobenzoyl group | Antimicrobial activity |

| 2-(4-nitrophenyl)-1H-indole | Indole core with a nitrophenyl substituent | Significant anticancer properties |

| 3-(4-nitrophenyl)-5-methylisoxazole | Isoxazole ring with nitrophenyl | Neuroprotective effects |

| 4-(N-benzoylhydrazono)-3-methylphenol | Hydrazone linkage with phenolic structure | Antioxidant properties |

The uniqueness of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate lies in its combination of functional groups that may provide distinct biological activities compared to simpler analogs.

Q & A

How can researchers optimize the synthesis of 4-((2-(4-nitrobenzoyl)hydrazino)carbonyl)phenyl acetate to improve yield and purity?

Basic:

A common synthesis route involves the condensation of 4-nitrobenzoyl chloride with phenyl acetate derivatives under basic conditions. Key parameters include stoichiometric control (1:1 molar ratio of hydrazine to nitrobenzoyl chloride) and reaction temperature (60–70°C in anhydrous ethanol). Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) can achieve >85% purity .

Advanced:

Regioselectivity challenges arise due to competing acylation at alternative nucleophilic sites. To mitigate this, employ kinetic control by maintaining low temperatures (0–5°C) during hydrazine addition and using non-polar solvents (e.g., dichloromethane) to favor the desired hydrazino-carbonyl product. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:2) and characterize by H NMR (δ 8.2–8.4 ppm for aromatic protons adjacent to nitro groups) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic:

Standard techniques include:

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm for nitro group absorption.

- FT-IR : Peaks at 1670 cm (C=O stretching of hydrazino-carbonyl) and 1520 cm (NO asymmetric stretching) .

Advanced:

For resolving stereoelectronic effects, use:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between hydrazine and carbonyl groups).

- Solid-state NMR : C cross-polarization magic-angle spinning (CP/MAS) to distinguish amorphous vs. crystalline impurities .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Basic:

Discrepancies in H NMR integration ratios may arise from tautomerism (enol-keto forms). Use deuterated DMSO to stabilize enolic forms and compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .

Advanced:

Conflicting mass spectrometry (MS) signals (e.g., m/z 385 vs. 387) may indicate isotopic patterns from chlorine impurities. Perform high-resolution MS (HRMS-ESI) and correlate with synthetic history (e.g., trace HCl in nitrobenzoyl chloride precursors) .

What methodologies are suitable for studying the compound’s reactivity in medicinal chemistry applications?

Basic:

Screen for bioactivity via:

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) at 10–100 μM concentrations.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa), with IC calculations via nonlinear regression .

Advanced:

Investigate mechanism of action via:

- Molecular docking : Simulate binding to COX-2 (PDB ID 5KIR) using AutoDock Vina.

- Metabolite identification : Incubate with liver microsomes (CYP450 isoforms) and analyze by LC-MS/MS for oxidative metabolites .

How can environmental stability and degradation pathways be evaluated?

Basic:

Conduct accelerated stability studies:

- Hydrolytic degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24h.

- Photolytic stability : UV irradiation (254 nm, 48h) followed by HPLC quantification .

Advanced:

Elucidate degradation products via:

- QSPR modeling : Predict half-life in aquatic systems using EPI Suite.

- Advanced oxidation processes (AOPs) : Use TiO-mediated photocatalysis to identify nitro-group reduction intermediates .

What computational tools are recommended for predicting physicochemical properties?

Basic:

Estimate logP and solubility using ChemAxon or Molinspiration . Validate with experimental shake-flask methods (octanol/water partition) .

Advanced:

Simulate electronic transitions via TD-DFT (CAM-B3LYP/cc-pVDZ) to correlate UV-Vis spectra (λ ~320 nm for nitro-aromatic transitions) .

How can regioselectivity be controlled during derivatization for material science applications?

Advanced:

To functionalize the phenyl acetate moiety without disrupting the hydrazino-carbonyl linkage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.